DL-Arabinose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333192 | |
| Record name | dl-Xylose | |
| Source | EPA DSSTox | |
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Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |
| Record name | Pectin | |
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Solubility |
DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |
| Record name | PECTIN | |
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Color/Form |
Coarse or fine powder, yellowish white | |
CAS No. |
58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |
| Record name | xylose | |
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| Record name | D-Lyxose | |
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| Record name | L-xylose | |
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| Record name | L-arabinose | |
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| Record name | Arabinose | |
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| Record name | L-Lyxose | |
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| Record name | Pectin | |
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| Record name | dl-Xylose | |
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| Record name | Arabinose | |
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| Record name | Pectin | |
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| Record name | DL-xylose | |
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| Record name | L-lyxose | |
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| Record name | DL-arabinose | |
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| Record name | Xylose | |
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| Record name | PECTIN | |
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Biosynthesis and Natural Occurrence of D Lyxose
Natural Distribution in Biological Systems
D-Lyxose is considered one of the less common sugars found in nature, typically present in small quantities ontosight.aiontosight.aiwikipedia.org. Its natural distribution is primarily observed as a constituent of more complex biomolecules rather than as a free monosaccharide in high abundance ontosight.aiontosight.ai.
Occurrence in Glycoconjugates
D-Lyxose has been identified as a component of various glycoconjugates ontosight.aiontosight.ai. Glycoconjugates are complex molecules formed by the covalent attachment of carbohydrates to other biomolecules, such as proteins (forming glycoproteins) or lipids (forming glycolipids) libretexts.orgnih.gov. Notably, D-Lyxose has been specifically found as a component of bacterial glycolipids haz-map.comwikipedia.org. These structures are crucial for cell-cell recognition and interactions, often located on biological membranes libretexts.orgnih.gov.
Presence in Polysaccharides of Bacterial and Plant Origins
Beyond glycoconjugates, D-Lyxose is also a constituent of certain polysaccharides found in both bacterial and plant sources ontosight.aiontosight.ai. Polysaccharides are long-chain polymeric carbohydrates composed of monosaccharide units linked by glycosidic bonds, serving diverse structural or storage functions wikipedia.org. Bacterial polysaccharides exhibit significant structural diversity and can contain various monosaccharide building blocks nih.govresearchgate.net. Similarly, plant polysaccharides are highly diverse, with examples like arabinoglucans in mosses containing mixed-linkage glucose and arabinose residues ffhdj.complantae.org. While D-Lyxose's specific role within these larger polysaccharide structures is an area of ongoing research, its inclusion indicates its participation in the complex carbohydrate architecture of these organisms.
Identification in Specific Microorganisms
The presence of D-Lyxose has been reported in certain bacterial species ontosight.ai. For instance, Escherichia coli (strain K12, MG1655) is known to produce D-Lyxose as an endogenous metabolite nih.govmedchemexpress.com. Furthermore, the enzymatic machinery for D-Lyxose metabolism, particularly D-Lyxose isomerase, has been characterized in several microorganisms. These include Cohnella laevoribosii RI-39 sp. nov., Acinetobacter sp. strain DL-28, Pseudomonas stuartii, and Serratia proteamaculans, indicating its involvement in the metabolic pathways of these organisms nih.govresearchgate.netnih.gov.
Pathways for Natural D-Lyxose Formation
The natural formation of D-Lyxose is closely linked to its interconversion with other pentose (B10789219) sugars, reflecting its role within broader metabolic networks.
Characterization of Endogenous Biosynthetic Mechanisms
While D-Lyxose is a rare pentose in nature, a direct de novo biosynthetic pathway involving a reductase has not been widely reported researchgate.net. Instead, the primary characterized endogenous mechanism for D-Lyxose formation and metabolism involves its reversible isomerization. D-Lyxose isomerase (LI, EC 5.3.1.15) is an enzyme that catalyzes the reversible interconversion between D-Lyxose and D-Xylulose nih.govnih.gov. D-Xylulose is a key intermediate in the pentose phosphate (B84403) pathway, a central metabolic route for carbohydrate metabolism nih.gov.
Several D-Lyxose isomerases have been identified from various microbial sources, highlighting the enzymatic capacity for this interconversion researchgate.net. For example, the D-Lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov. efficiently catalyzes the reversible isomerization of D-Lyxose to D-Xylulose nih.gov. This enzyme also exhibits activity towards L-ribose and D-mannose, converting them to L-ribulose and D-fructose, respectively, although with varying catalytic efficiencies nih.gov. Another D-Lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. has been characterized, showing high specificity for D-Lyxose as a substrate nih.govresearchgate.net. This reversible enzymatic reaction suggests that D-Lyxose can be formed from D-Xylulose as part of the cellular metabolic balance, particularly in microorganisms capable of utilizing or producing these pentoses.
Enzymatic Properties of Selected D-Lyxose Isomerases nih.gov
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Activator | Apparent Km (mM) for D-Lyxose | Vmax (U/mg) for D-Lyxose | Catalytic Efficiency (kcat/Km) for D-Lyxose (mM-1s-1) |
Metabolic Pathways and Physiological Roles of D Lyxose
D-Lyxose Catabolism and Integration into Central Metabolism
The breakdown of D-Lyxose involves specific enzymatic reactions that allow its carbon skeleton to be utilized for energy generation and biosynthesis.
A pivotal step in D-Lyxose catabolism is its reversible isomerization to D-xylulose. This reaction is catalyzed by D-Lyxose isomerase (D-LI, EC 5.3.1.15) wikipedia.orguni.luwikipedia.orgbmrb.io. D-Xylulose serves as a crucial intermediate within the pentose (B10789219) phosphate (B84403) pathway (PPP) wikipedia.orguni.luwikipedia.orgwikipedia.org. Following its formation, D-xylulose can be phosphorylated to D-xylulose 5-phosphate, a common intermediate that directly enters the non-oxidative branch of the PPP uni.luwikipedia.orgfishersci.ca.
The PPP is a central metabolic route that operates alongside glycolysis and is essential for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and various pentose sugars wikipedia.orgwikipedia.orglabsolu.ca. NADPH is a vital reducing agent, playing a critical role in anabolic reactions and antioxidant defense wikipedia.orgwikipedia.orglabsolu.ca. The flexibility of the PPP allows for the interconversion of sugar phosphates, such as ribose 5-phosphate and xylulose 5-phosphate, which can then be channeled into glycolysis or gluconeogenesis based on cellular needs wikipedia.orglabsolu.ca.
Beyond D-Lyxose, some D-Lyxose isomerases exhibit broad substrate specificity, also catalyzing the isomerization of L-ribose to L-ribulose and D-mannose to D-fructose, both of which can also integrate into the PPP or other central metabolic pathways wikipedia.orguni.lubmrb.io.
The mechanisms by which D-Lyxose is transported across microbial cell membranes are not extensively characterized in many microorganisms wikipedia.org. However, studies on related pentose sugars provide insights into potential transport systems. In Escherichia coli K12, for instance, D-lyxose transport has been observed to occur via the D-xylose permease fishersci.ca. This suggests a possible overlap or promiscuity in transporter specificity for structurally similar pentoses.
More broadly, bacterial transport of D-xylose, a common pentose, can involve two predominant systems: ABC-type transporters and proton symporter systems fishersci.cabiorxiv.org. ABC-type transporters are energy-consuming systems with high affinity for their substrates, while proton symporters utilize proton motive force fishersci.cabiorxiv.org. In Lactobacillus pentosus, D-xylose uptake occurs through a low-affinity facilitated-diffusion system, potentially involving components of the phosphoenolpyruvate:mannose phosphotransferase system (PTS) ecsci.co.kr. Given the structural similarities among pentoses, it is plausible that D-Lyxose transport in certain microbial systems may also utilize such existing pentose or hexose (B10828440) transport mechanisms.
The ability of microorganisms to utilize D-Lyxose as a sole carbon source is often contingent on the presence and activity of D-Lyxose isomerase. Microorganisms capable of producing D-Lyxose isomerase can effectively grow on D-Lyxose uni.lu. For example, Cohnella laevoribosii RI-39 can grow on L-ribose as a sole carbon source, and its lyxA gene, encoding a D-Lyxose isomerase, enables Escherichia coli BL21(DE3) to grow on D-Lyxose or L-ribose as the sole carbon source wikipedia.org.
While many wild-type Escherichia coli strains typically cannot utilize D-Lyxose for growth, mutant strains that have acquired this ability have been isolated wikipedia.orgfishersci.ca. Similarly, mutants of Klebsiella pneumoniae PRL-R3 have been observed to grow on D-Lyxose wikipedia.org. Research on D-xylose, another common pentose, further highlights the importance of specific isomerases for its utilization; many bacterial strains struggle to metabolize D-xylose as a sole carbon source for certain industrial applications unless xylose isomerase is exogenously added or endogenously expressed wikipedia.orgnih.gov. This underscores that the enzymatic conversion of D-Lyxose to D-xylulose is a critical bottleneck for its efficient microbial assimilation.
D-Lyxose's role within broader pentose metabolism networks is primarily defined by its direct conversion to D-xylulose, which is a central intermediate of the pentose phosphate pathway (PPP) wikipedia.orguni.luwikipedia.orgbmrb.io. This integration positions D-Lyxose metabolism as a tributary to the core pathways responsible for carbon flow and redox balance within the cell.
The PPP is crucial for the production of NADPH and the biosynthesis of pentoses, which are precursors for nucleotides and nucleic acids wikipedia.orglabsolu.ca. The intermediates of the PPP, including D-xylulose 5-phosphate, can be interconverted and channeled into glycolysis, linking pentose metabolism directly to glucose catabolism wikipedia.orglabsolu.ca.
Microbial Utilization of D-Lyxose as a Sole Carbon Source
D-Lyxose Involvement in Broader Biological Processes
Beyond its direct catabolism, the metabolic products and pathways associated with D-Lyxose can have wider implications for cellular physiology.
There is evidence suggesting a role for D-Lyxose isomerases (LIs) in the oxidative stress response bmrb.io. This connection is primarily mediated through the pentose phosphate pathway (PPP), into which D-Lyxose catabolism feeds. The PPP is a major source of NADPH in cells wikipedia.orgwikipedia.orglabsolu.ca.
NADPH is a critical component of the cellular antioxidant defense system. It serves as a reductant for enzymes like glutathione (B108866) reductase, which maintains a high concentration of reduced glutathione (GSH). GSH, in turn, is essential for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis labsolu.calabsolu.ca. When cells experience oxidative stress, such as under conditions of hyperglycemia, there can be a compensatory increase in the activity of the PPP to boost NADPH levels, thereby enhancing antioxidant capacity labsolu.calabsolu.caresearchgate.net. This highlights an indirect yet significant physiological role for D-Lyxose metabolism in contributing to the cellular defense against oxidative damage.
Interplay with Glycolysis and Cell Signaling Pathways
The metabolic pathway of D-Lyxose primarily involves its isomerization to D-xylulose. This conversion is catalyzed by D-lyxose isomerase (D-LI, EC 5.3.1.15), an enzyme that facilitates the reversible isomerization between D-lyxose and D-xylulose wikipedia.orgdsmz.defishersci.se. D-xylulose is a crucial intermediate in the pentose phosphate pathway (PPP) wikipedia.orgdsmz.defishersci.se.
The pentose phosphate pathway is a central metabolic route that operates in parallel to glycolysis and is essential for generating NADPH and various pentoses within the cell wikipedia.orgdsmz.defishersci.se. NADPH, the reduced form of nicotinamide adenine dinucleotide phosphate, is a vital cofactor in anabolic reactions, including lipid and nucleic acid syntheses, and is crucial for maintaining cellular redox balance wikipedia.orgecsci.co.krnih.gov. The PPP also produces intermediates that can feed into the glycolytic pathway, thereby connecting D-Lyxose metabolism to the broader carbohydrate catabolism wikipedia.orgdsmz.de.
Glycolysis itself is a highly conserved metabolic pathway responsible for the anaerobic breakdown of D-glucose to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell mpg.dectdbase.org. Beyond its role in ATP production, glycolysis functions as a signaling hub, with its metabolic intermediates influencing various cellular functions, phenotypes, and fates ctdbase.org. While D-Lyxose is not a direct substrate in the glycolytic pathway, its conversion to D-xylulose and subsequent entry into the pentose phosphate pathway highlights an indirect interplay with glucose metabolism. The pentose phosphate pathway's connection to glycolytic intermediates underscores the intricate network of carbohydrate metabolism and its influence on cellular energy homeostasis and signaling wikipedia.orgdsmz.dectdbase.org. For instance, D-xylulose 5-phosphate plays a role in regulating glycolysis by interacting with the bifunctional enzyme PFK2/FBPase2, ultimately leading to an upregulation of glycolysis wikipedia.org.
Significance in Protein Glycosylation Processes
Protein glycosylation is a widespread and crucial post-translational modification involving the covalent attachment of carbohydrate chains (glycans) to proteins, forming glycoproteins bmrb.iowikipedia.orgmdpi.com. This process significantly increases the diversity of the proteome and plays vital roles in protein folding, targeted transport, cellular localization, activity, cell recognition, differentiation, development, signal transduction, and immune responses bmrb.iowikipedia.org.
While common monosaccharides such as D-glucose, D-mannose, D-galactose, fucose, N-acetyl-glucosamine, and galactosamine are well-established primary substrates for protein glycosylation, xylose and sialic acid are also utilized in some proteins bmrb.iomdpi.com. D-Lyxose, as an aldopentose, is found in small quantities within certain natural products, including glycoconjugates citeab.com. Although it is not typically listed as a major direct substrate for widespread protein glycosylation in the same manner as hexoses like D-glucose or D-mannose, its presence in glycoconjugates suggests a more specialized or localized role. The hexosamine biosynthetic pathway (HBP), a branch of glycolysis, produces UDP-GlcNAc, a key nucleotide sugar essential for protein glycosylation, and O-GlcNAcylation acts as a nutrient sensor linked to glucose metabolism wikipedia.orgwikipedia.org. The interference of 2-deoxy-D-glucose (2DG) with protein glycosylation by competing with D-mannose further illustrates the specificity and importance of particular monosaccharides in these processes nih.gov.
Contribution to Cell Wall Structure and Adhesion via Glycoconjugates
Carbohydrate polymers play fundamental structural and protective roles in the cell walls of various organisms, including bacteria and plants, and in the connective tissues of animals mpg.de. Beyond structural integrity, complex carbohydrate polymers covalently linked to proteins or lipids form glycoconjugates, which are crucial for cellular communication, recognition, and adhesion mpg.de.
D-Lyxose is found in small quantities in glycoconjugates and polysaccharides of certain bacteria and plants citeab.com. These glycoconjugates contribute to the intricate architecture and functionality of cell walls and extracellular matrices. For example, in fungi, cell walls are composed of glucans, chitin, and numerous proteins bearing N- and O-linked glycans and glycolipid anchors fishersci.fi. These components are cross-linked to form higher-order complexes that define cell shape, maintain osmotic integrity, and present adhesive glycoproteins that mediate interactions between cells and with host tissue receptors wikipedia.orgfishersci.fi.
UDP-D-xylose, a related nucleotide sugar, is a precursor for the synthesis of various xylose-containing glycoconjugates wikipedia.org. These glycoconjugates are involved in critical biological processes such as cell signaling, cell adhesion, and tissue development wikipedia.org. Furthermore, UDP-D-xylose contributes to the biosynthesis of certain plant cell wall components, including xylan (B1165943) and xyloglucan (B1166014) wikipedia.org. The presence of D-Lyxose within glycoconjugates, while perhaps less abundant than other monosaccharides, underscores its potential contribution to the diverse structural and adhesive properties mediated by these complex carbohydrate-protein or carbohydrate-lipid assemblies in specific biological contexts.
Enzymology of D Lyxose Transformations
D-Lyxose Isomerase (D-LI, EC 5.3.1.15)
Biochemical Characterization of D-Lyxose Isomerases from Diverse Biological Sources
Solvent Tolerance and Stability
D-Lyxose isomerases exhibit notable solvent tolerance and stability, making them promising candidates for industrial applications frontiersin.orgnih.govresearchgate.net. A novel D-lyxose isomerase (TsLI) from the hyperthermophilic archaeon Thermofilum species demonstrates stability in the presence of 50% (v/v) of various organic solvents, including ethanol, methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) frontiersin.orgnih.govresearchgate.netresearchgate.net.
This enzyme is also highly thermostable and thermoactive, showing activity above 95°C and retaining 60% of its activity after 60 minutes of incubation at 80°C frontiersin.orgnih.govresearchgate.netresearchgate.net. Its thermostability is attributed to molecular features such as increased hydrophobic interactions, shorter surface loops, a higher percentage of residues in α-helices, and a disulfide bond between the cysteine 22 of each monomer, which stabilizes the dimer frontiersin.orgnih.gov.
Other D-lyxose isomerases from different sources show varying degrees of thermal stability. For instance, D-lyxose isomerases from Serratia proteamaculans KCTC 2936, Providencia stuartii KCTC 2568, and Bacillus licheniformis DSM 13 have half-lives of 0.09, 1.4, and 7 hours at 50°C, respectively researchgate.net. In contrast, a recombinant D-lyxose isomerase from Bacillus velezensis (BvLI) exhibited higher thermostability at 50°C than these enzymes, with a half-life of 3 hours at 55°C, though its stability decreased rapidly at 60°C, with a half-life of approximately 0.5 hours researchgate.netd-nb.info. The BvLI also maintained over 70% of its initial activity between pH 6.0 and 7.5, and over 90% at pH 5.0–7.5 after 24 hours of incubation d-nb.info.
Table 1: Solvent Tolerance and Thermostability of D-Lyxose Isomerases
| Enzyme Source | Solvent Tolerance (% v/v) | Solvents | Optimal Temperature (°C) | Residual Activity at 80°C (60 min) | Half-life at 50°C (h) | Half-life at 55°C (h) |
| Thermofilum sp. (TsLI) frontiersin.orgnih.govresearchgate.net | 50% | Ethanol, Methanol, Acetonitrile, DMSO | >95 | 60% | N/A | N/A |
| Serratia proteamaculans researchgate.net | N/A | N/A | N/A | N/A | 0.09 | N/A |
| Providencia stuartii researchgate.net | N/A | N/A | N/A | N/A | 1.4 | N/A |
| Bacillus licheniformis researchgate.net | N/A | N/A | N/A | N/A | 7 | N/A |
| Bacillus velezensis (BvLI) d-nb.info | N/A | N/A | 55 | N/A | N/A | 3 |
| Dictyoglomus turgidum researchgate.net | N/A | N/A | N/A | N/A | N/A | N/A |
Structural Analysis of D-Lyxose Isomerases
D-Lyxose isomerases are classified as members of the cupin superfamily, one of the most functionally diverse classes of proteins frontiersin.orgnih.govebi.ac.ukebi.ac.uk. They catalyze the reversible isomerization of D-lyxose to D-xylulose, and also D-fructose to D-mannose scilit.comnih.gov.
The crystal structure of the D-lyxose isomerase from Thermofilum species (TsLI) has been resolved to a high resolution of 1.4–1.7 Å in its ligand-free form and in complexes with D-mannose and D-fructose frontiersin.orgnih.govresearchgate.netresearchgate.netrcsb.org. This high resolution provides detailed insights into the enzyme's architecture. Structural alignments using the DALI server show high structural homology between TsLI and various cupin proteins, with the most similar structures being the lyxose isomerases from B. subtilis and E. coli researchgate.net. TsLI shares 56% sequence identity with B. subtilis LI, with an RMSD of 1.3 Å upon superposition researchgate.net. Compared to E. coli LI, TsLI has a more compact fold with shorter surface loops and fewer secondary structure elements researchgate.net.
D-Lyxose isomerases are metal-dependent enzymes, with metal ions playing a crucial role in their catalytic reactions nih.gov. Manganese (Mn²⁺) is generally identified as the optimal metal ion for activation, followed by cobalt (Co²⁺) and nickel (Ni²⁺) at an optimal concentration of 1 mM nih.gov.
The active site of D-lyxose isomerases typically contains a metal-binding motif frontiersin.orgnih.govebi.ac.uk. For instance, in the cupin family, two consensus amino acid sequences are identified: a GX5HXHX3,4EX6G motif 1 and a GX5PXGX2HX3N motif 2 frontiersin.orgnih.gov. The two histidine (His) residues and the glutamic acid (Glu) residue in motif 1, along with the His residue in motif 2, are involved in binding the active site manganese ion frontiersin.orgnih.gov. The native TsLI protein has been crystallized with and without bound ligands, and both cyclic D-mannose and D-fructose molecules are clearly defined within its active site frontiersin.orgnih.govresearchgate.net. The catalytic mechanism of D-lyxose isomerase is proposed to be a cis-enediolate-based mechanism nih.gov.
D-Lyxose isomerases often exist as homodimers uniprot.orgnih.gov. The stability of the dimeric structure in enzymes like TsLI is crucial for their function and thermostability frontiersin.orgnih.govresearchgate.netresearchgate.net. The TsLI dimer is stabilized by a disulfide bond between the cysteine 22 residues of each monomer and increased hydrophobicity at the dimer interface frontiersin.orgnih.govresearchgate.netresearchgate.netuniprot.org. This dimer formation buries a significant surface area of 1,133 Ų, accounting for 13% of the total solvent accessible area of the monomer frontiersin.orgnih.gov. The interface is further stabilized by 16 hydrogen bonds and 8 salt bridges between the interacting monomers frontiersin.orgnih.gov. A disulfide bond in the dimer formation has also been reported for E. coli LI frontiersin.org.
D-Lyxose isomerases are structurally classified as members of the cupin superfamily frontiersin.orgnih.govebi.ac.ukebi.ac.uk. This superfamily is known for its functional diversity, encompassing isomerases, epimerases, and non-enzymatic proteins involved in bacterial cell wall synthesis, transcription factors, and seed storage proteins in plants frontiersin.orgnih.gov. The characteristic feature of the cupin family is a β-barrel fold, which contains the two consensus metal-binding motifs mentioned previously (GX5HXHX3,4EX6G and GX5PXGX2HX3N) frontiersin.orgnih.gov. D-lyxose isomerases typically consist of Group I and Group II enzymes within this superfamily ebi.ac.uk.
Molecular Basis of Dimer Interface Stabilization
Genetic Basis and Regulation of D-Lyxose Isomerase Expression
The gene encoding D-lyxose isomerase from Thermofilum species (TsLI) was successfully cloned into the pET19b expression vector, in frame with an N-terminal His-tag sequence, under the control of a lactose-inducible promoter frontiersin.org. This allowed for successful overexpression of the soluble TsLI protein in E. coli Rosetta (DE3) pLysS cells frontiersin.org. Expression was induced by adding 1 mM isopropyl β-D-thiogalactopyranoside (IPTG) frontiersin.org.
In bacteria, genes related to sugar metabolism, including xylose isomerase (which shares functional similarities with D-lyxose isomerase), are often organized as operons jmb.or.kr. Their expression is subject to various regulatory mechanisms. For example, in Escherichia coli and Salmonella typhimurium, xyl genes (encoding xylose isomerase, XylA, and xylulokinase, XylB) are organized as an operon and are positively regulated by the activator protein XylR jmb.or.kr. Conversely, in Bacillus and Lactobacillus species, the xyl operon is negatively regulated by a repressor protein, also named XylR jmb.or.kr.
Studies in Streptomyces have shown that the xylA (xylose isomerase) promoter, derived from the xyl operon, can drive strong expression in the presence of D-xylose d-nb.info. The xyl operon in S. avermitilis MA-4680 consists of xylA, xylB (xylulose kinase), and xylR (xylose operon regulator) genes d-nb.info. XylR acts as a repressor for the xyl operon in Streptomyces d-nb.info. Deletion of the xylR gene in Streptomyces lividans TK24 resulted in the production of xylose isomerase regardless of xylose presence, with enzyme expression levels 4.6 times higher than the parent strain under xylose-induced conditions jmb.or.kr. Even without xylose, the mutant strain produced over 60% of the enzyme compared to xylose-induced conditions jmb.or.kr. Gel mobility shift assays confirmed that XylR binds to the putative xyl promoter, and this binding is inhibited by xylose in vitro, indicating its role as a repressor jmb.or.kr.
Related Sugar Isomerases Exhibiting D-Lyxose Activity or Specificity
The enzymatic interconversion of D-Lyxose involves various sugar isomerases, some of which exhibit specific activity towards D-Lyxose, while others demonstrate broader substrate specificities that include this rare sugar.
D-Mannose Isomerases Interacting with D-Lyxose
D-Mannose isomerases (MI) are enzymes primarily known for catalyzing the reversible isomerization of D-mannose to D-fructose. However, several D-mannose isomerases have been observed to also interact with D-Lyxose, albeit often with varying efficiencies.
For instance, the D-mannose isomerase Marme_2490 from Marinomonas mediterranea has been shown to isomerize D-lyxose. Kinetic studies revealed a catalytic efficiency (kcat) of 64.4 sec⁻¹ for D-lyxose, with a Michaelis constant (Km) of 42.3 mM. In comparison, its activity with its primary substrate, D-mannose, was significantly higher, exhibiting a kcat of 329 sec⁻¹ and a Km of 16.7 mM.
An enzyme identified as D-mannose ketol isomerase, purified from Mycobacterium smegmatis, also demonstrated the ability to catalyze the conversion of both D-mannose and D-lyxose into their respective ketoses. The ketose product from D-mannose was identified as D-fructose, and the reaction was found to be reversible, with an equilibrium ratio of approximately 65% D-fructose to 35% D-mannose. This enzyme exhibited an optimal pH of approximately 7.5, and the Km for D-mannose was estimated to be 7 x 10⁻³ M.
A D-lyxose isomerase from Serratia proteamaculans is notable for its dual specificity, catalyzing the reversible isomerization of D-lyxose to D-xylulose and D-mannose to D-fructose. This enzyme shows optimal activity when D-lyxose is the substrate, with a kcat of 30810 sec⁻¹. While still effective, its activity with D-mannose as a substrate is lower, with a kcat of 16170 sec⁻¹.
In contrast, a D-lyxose isomerase from Caldanaerobius polysaccharolyticus has been characterized for its high specificity towards D-lyxose. This enzyme exhibits less than 2% activity towards D-mannose and other substrates typically reported for lyxose isomerases. Optimal conditions for this D-lyxose isomerase include a temperature of 65 °C and a pH of 6.5, with Mn²⁺ ions enhancing its activity. It also demonstrates considerable thermostability, retaining approximately 85% of its maximum activity after 4 hours of incubation at 60 °C, and a melting temperature (Tm) of 70.74 °C. This enzyme has shown potential in producing D-mannose directly from D-fructose, achieving conversion rates of 23.0% to 25.6% depending on the initial D-fructose concentration.
The kinetic parameters for some D-mannose and D-lyxose isomerases are summarized in the table below:
| Enzyme Source | Substrate | Km (mM) | kcat (sec⁻¹) | Primary Reaction |
| Marinomonas mediterranea | D-Mannose | 16.7 | 329 | D-Mannose ⇌ D-Fructose |
| D-Lyxose | 42.3 | 64.4 | D-Lyxose ⇌ D-Xylulose | |
| Mycobacterium smegmatis | D-Mannose | 7 | N/A | D-Mannose ⇌ D-Fructose |
| D-Lyxose | N/A | N/A | D-Lyxose ⇌ Ketose (unspecified) | |
| Serratia proteamaculans | D-Lyxose | N/A | 30810 | D-Lyxose ⇌ D-Xylulose |
| D-Mannose | N/A | 16170 | D-Mannose ⇌ D-Fructose | |
| Caldanaerobius polysaccharolyticus | D-Lyxose | N/A | N/A | D-Lyxose ⇌ D-Xylulose (implied) |
| D-Mannose | N/A | <2% activity | (compared to D-Lyxose) |
L-Ribose Isomerases Exhibiting D-Lyxose Conversion
While there are no enzymes primarily classified as L-ribose isomerases that specifically convert D-lyxose, some D-lyxose isomerases or broader-specificity sugar isomerases have demonstrated activity towards L-ribose. The D-lyxose/D-mannose isomerase from Serratia proteamaculans shows lower activity with L-gulose, D-talose, and L-ribose. Similarly, a D-lyxose isomerase from Thermofilum sp. (TsLI) exhibited significantly reduced activity (less than 2%) towards L-ribose when compared to its activity with D-lyxose. This indicates that D-lyxose is the preferred substrate for these enzymes, but they may possess some promiscuity towards other aldopentoses like L-ribose.
D-Xylose Isomerases (Glucose Isomerases) and their Utilization of D-Lyxose as a Substrate
D-Xylose isomerase (EC 5.3.1.5), also widely known as glucose isomerase or fructose (B13574) isomerase, is an enzyme that catalyzes the reversible interconversion between D-xylose and D-xylulose. This enzyme is also well-known for its ability to interconvert D-glucose and D-fructose, a property extensively utilized in industrial applications.
Research findings regarding the utilization of D-lyxose as a substrate by D-xylose isomerases are mixed. Some studies have reported that D-xylose isomerases from Streptomyces olivaceus and Streptomyces phaeochromogenes NRRL B-3559 were incapable of utilizing D-lyxose as a substrate. Conversely, other reports suggest that D-lyxose can be converted to the keto form, D-xylulose, by D-xylose isomerase. This discrepancy may be attributed to variations in enzyme source, specific enzyme characteristics, or experimental conditions.
Conformational Analysis and Stereochemistry of D Lyxose
Conformational Preferences in Varied Phases
The preferred conformations of D-Lyxose differ significantly between the isolated gas phase and the solvated solution phase, underscoring the crucial role of environmental factors, particularly water, in shaping its structural dynamics ehu.esnih.govgrupodeespectroscopia.esacs.org.
In the gas phase, D-Lyxose exhibits a distinct conformational profile, primarily characterized by its cyclic forms.
Experimental data obtained through rotational spectroscopy unequivocally demonstrate that D-Lyxose exclusively adopts pyranose forms in the gas phase ehu.esnih.govgrupodeespectroscopia.esacs.orgresearchgate.net. This finding contrasts with certain quantum mechanical (QM) calculations, which have sometimes predicted furanose forms as dominant or present in significant proportions, highlighting the model-dependent nature of theoretical predictions and the necessity of experimental validation ehu.es. For instance, some DFT approaches (B3LYP-D3BJ and M06-2X) initially suggested the β-furanose form as the most stable, while MP2 calculations estimated the α-pyranose family to be predominant ehu.es. However, experimental evidence consistently supports the pyranose dominance. Furthermore, studies indicate that interconversions between α and β anomers, as well as between furanose and pyranose forms (mutarotation), are prevented in the gas phase, emphasizing the active role of water in these processes in solution ehu.esnih.govgrupodeespectroscopia.esacs.org.
Within the pyranose forms in the gas phase, specific chair conformations are observed for the α and β anomers. The α-anomer of D-Lyxose exhibits an equilibrium between two chair conformations: the 4C1 and 1C4 forms, with a population ratio of 60:40, respectively ehu.esnih.govgrupodeespectroscopia.esacs.orgresearchgate.net. In contrast, the β-anomer predominantly adopts only the 4C1 chair conformation ehu.esnih.govgrupodeespectroscopia.esacs.orgresearchgate.net. These conformational preferences were experimentally determined using rotational spectroscopy ehu.esnih.govacs.org.
Table 1: Gas Phase Conformer Populations of D-Lyxose Pyranose Anomers
| Anomer | Conformation | Population (%) | Method of Determination |
| α-Pyranose | 4C1 | 60 | Rotational Spectroscopy ehu.es |
| α-Pyranose | 1C4 | 40 | Rotational Spectroscopy ehu.es |
| β-Pyranose | 4C1 | 100 (predominant) | Rotational Spectroscopy ehu.es |
The presence of a solvent, particularly water, significantly alters the conformational landscape of D-Lyxose compared to the gas phase, primarily due to solvation effects.
In aqueous solution, pyranose forms remain dominant, similar to the gas phase ehu.esnih.govgrupodeespectroscopia.esacs.orgresearchgate.net. However, a significant shift in conformational preference occurs for the α-anomer. Unlike in the gas phase, the α-anomer primarily adopts the 1C4 chair conformation in aqueous solution, becoming the most populated form ehu.esnih.govgrupodeespectroscopia.esacs.orgresearchgate.net. This shift is attributed to more effective solvation of the 1C4 chair of the α-anomer compared to the β-derivative ehu.esnih.govacs.org. The β-anomer, on the other hand, continues to exhibit only the 4C1 form in water ehu.es.
At 298 K, the anomer ratio (α/β) in aqueous solution is approximately 66(5)/34(5), with the α-anomer being more stable in solution ehu.es. A more detailed breakdown of the experimental population of D-Lyxose conformers in water reveals the following distribution: α-Pyr-1C4:β-Pyr-4C1:α-Pyr-4C1 = 46(5)%:34(5)%:20(5)% ehu.es. Consistent with the gas phase findings, the dominant structures of both α and β anomers in solution are also characterized by the absence of stabilization from the anomeric effect ehu.esnih.govgrupodeespectroscopia.esacs.org.
Table 2: Solution Phase Conformer and Anomer Populations of D-Lyxose (298 K)
| Anomer/Conformer | Population (%) | Method of Determination |
| α-Anomer (overall) | 66(5) | 1H NMR Spectroscopy ehu.es |
| β-Anomer (overall) | 34(5) | 1H NMR Spectroscopy ehu.es |
| α-Pyr-1C4 | 46(5) | NMR and MD Simulations ehu.es |
| β-Pyr-4C1 | 34(5) | NMR and MD Simulations ehu.es |
| α-Pyr-4C1 | 20(5) | NMR and MD Simulations ehu.es |
Solution Phase Conformational Equilibria
Influence of Solvation (e.g., Water Role) on Conformational Preferences
The conformational preferences of D-Lyxose are significantly altered by the presence of a solvent, particularly water, compared to its behavior in the gas phase fishersci.caguidetopharmacology.orgwikipedia.orguni.lu. In aqueous solution, D-Lyxose predominantly adopts pyranose forms, similar to the gas phase fishersci.caguidetopharmacology.orgwikipedia.orguni.lu. However, a key distinction emerges in the relative populations of its anomers and chair conformations. In the gas phase, the α-anomer of D-lyxopyranose exists as a mixture of the 4C1 and 1C4 chair conformations in a 60:40 ratio, while the β-anomer exclusively adopts the 4C1 form fishersci.caguidetopharmacology.orgwikipedia.orguni.lu.
In contrast, in aqueous solution, the α-anomer as the 1C4 chair conformation becomes the most populated form fishersci.caguidetopharmacology.orgwikipedia.orguni.lu. This shift is attributed to the more effective solvation of the α-1C4 conformer compared to the β-derivative fishersci.cawikipedia.orguni.lu. Experimental-guided molecular dynamics (MD) simulations reveal that the β-anomer maintains its exclusive 4C1 chair conformation in water, whereas the α-anomer primarily exists as the 1C4 chair, with a population of approximately 70% fishersci.ca.
A crucial role of water in the conformational landscape of D-Lyxose is its ability to facilitate mutarotation, the interconversion between α and β anomers, which is prevented in the gas phase fishersci.cawikipedia.orguni.lu. In aqueous solution at 298 K, both anomers are present, with an α/β ratio of 66(5)/34(5), confirming the occurrence of mutarotation fishersci.ca. This dynamic equilibrium in solution is characterized by the formation of strong intermolecular hydrogen bonds with water molecules, rather than significant intramolecular hydrogen bonds within the D-Lyxose molecule itself fishersci.ca. The differential solvation and the larger dipole moment calculated for the α-Pyr-1C4 chair compared to the α-Pyr-4C1 conformer are thought to contribute to the preference for the 1C4 chair in solution fishersci.ca.
The experimental population of D-Lyxose conformers in aqueous solution has been determined as follows fishersci.ca:
| Conformer | Population (%) |
| α-Pyr-1C4 | 46(5) |
| β-Pyr-4C1 | 34(5) |
| α-Pyr-4C1 | 20(5) |
Radial distribution functions (RDF) from MD simulations further illustrate the interaction of D-Lyxose with water, showing typical hydrophilic interactions for the hydroxyl groups with peak water densities at 2.8 Å and a second hydration shell around 4.7 Å fishersci.ca.
Advanced Methodologies for Conformational Elucidation
The elucidation of D-Lyxose's conformational preferences relies on a synergistic application of advanced experimental and computational techniques.
Rotational Spectroscopy (Microwave Spectroscopy) Applications
Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a powerful technique for determining the structural preferences of molecules in the gas phase fishersci.caguidetopharmacology.orgwikipedia.orguni.lufishersci.co.uk. For D-Lyxose, this method has revealed that only pyranose forms are adopted in the gas phase fishersci.caguidetopharmacology.orgwikipedia.orguni.lu. Specifically, three pyranose conformers—α-Pyr-1C4, α-Pyr-4C1, and β-Pyr-4C1—have been observed fishersci.ca. The α-anomer exists as a mixture of the 4C1 and 1C4 chair conformations with a 60:40 ratio, while the β-anomer is exclusively found in the 4C1 form fishersci.caguidetopharmacology.orgwikipedia.orguni.lu. Rotational data provide highly accurate molecular structures, particularly for the β-Pyr-4C1 form fishersci.ca. Importantly, rotational spectroscopy and solid-state NMR corroborate that interconversions between α and β anomers, or between furanose and pyranose forms, are prevented in the gas phase, highlighting the active role of water in these processes in solution fishersci.cawikipedia.orguni.lu.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for resolving the structural preferences of D-Lyxose in solution fishersci.caguidetopharmacology.orgwikipedia.orguni.lu. By analyzing the ¹H NMR spectrum, the presence of both α and β anomers in solution and their equilibrium ratio (e.g., α/β = 66(5)/34(5) at 298 K) can be determined, providing direct evidence of mutarotation in water fishersci.ca. NMR parameters, including chemical shifts and the structures of ring protons, are crucial for gaining comprehensive information on the conformations and tautomeric equilibria of sugars in aqueous solution mpg.de. The combination of microwave and NMR results offers a robust approach to understanding the influence of water on the conformational preferences of flexible monosaccharides fishersci.cawikipedia.orguni.lu.
Proton-proton coupling constants (³JHH) are particularly valuable for conformational analysis, as they are sensitive to the dihedral angles between coupled protons and thus provide insights into ring conformations wikipedia.org. For D-Lyxose, the analysis of the ³JH1,H2 coupling constant offers detailed information about the anomeric populations in solution fishersci.ca. For the α-anomer, a coupling constant value of approximately 4.5 Hz suggests the coexistence of α-Pyr-1C4 and α-Pyr-4C1 conformers, with the 1C4 chair being favored at a ratio of roughly 70(5)/30(5) fishersci.ca. In contrast, the relatively small ³JH1,H2 value of 1.5 Hz for the β-anomer indicates that the 4C1 chair is the most populated form for this anomer in water fishersci.ca. This aligns well with experimental-guided MD simulations fishersci.ca. Furthermore, for D-Lyxose nucleosides, a new NMR coupling constant torsion angle relation has been employed to investigate the effect of exocyclic oxygen substituents at C-2' and C-3' on vicinal coupling constants (J1'2', J2',3', and J3',4') within the furanose ring citeab.com. Experimental coupling constants for five-membered rings of lyxose derivatives can be satisfactorily explained using a two-state (N/S) model of furanose pseudorotation citeab.com.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscapes and dynamics of molecules, especially in solution fishersci.caguidetopharmacology.orgwikipedia.orguni.lu. For D-Lyxose, MD simulations, particularly when guided by experimental data, have been instrumental in characterizing its structural preferences in water fishersci.ca. These simulations confirm that the β-anomer exclusively adopts the 4C1 chair in water, while the α-derivative primarily exists in the 1C4 chair conformation with a population of around 70% fishersci.ca. MD simulations also support the finding that D-Lyxose forms strong intermolecular hydrogen bonds with water molecules rather than intramolecular ones in solution fishersci.ca. The ability of MD simulations to characterize the solvation of individual conformers has revealed differential solvation patterns between the α and β anomers, contributing to their observed preferences fishersci.ca. The inclusion of explicit water molecules in MD simulations is crucial for accurately reproducing rotamer distributions in carbohydrates guidetopharmacology.org.
Quantum Mechanical (QM) Calculations for Energy Landscapes
Quantum Mechanical (QM) calculations provide a theoretical framework for understanding the energy landscapes and electronic properties of molecules, including D-Lyxose fishersci.caguidetopharmacology.orgwikipedia.orguni.lu. While QM calculations offer valuable insights, results for D-Lyxose's conformational landscape can be model-dependent, with different computational methods (e.g., B3LYP-D3BJ, M06-2X, MP2) predicting varying dominant forms (furanose vs. pyranose, and different chair forms) fishersci.ca. This highlights the importance of experimental validation for computational predictions fishersci.ca. QM calculations are essential for modeling complex potential energy landscapes and for determining the structures and energies of transition states and products in chemical reactions involving sugars wikipedia.orgnih.govbmrb.io. Furthermore, combined QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations can be employed to predict spectroscopic properties, such as Raman Optical Activity (ROA) spectra, while accurately accounting for the surrounding solvation environment. QM calculations can also provide high-quality geometries that can be directly validated using high-resolution microwave spectroscopy experiments guidetopharmacology.org.
Stereochemical Relationships and Isomerism
The precise arrangement of hydroxyl groups around the chiral centers of D-Lyxose dictates its stereochemical identity and its relationships with other monosaccharides.
D-Lyxose as an Aldopentose Classification
D-Lyxose is formally classified as an aldopentose, a type of monosaccharide characterized by a five-carbon backbone and an aldehyde functional group at the C-1 position ontosight.aicymitquimica.comontosight.aivaia.com. Its chemical formula is C₅H₁₀O₅ ontosight.aicymitquimica.comontosight.aibiosynth.comfishersci.atthermofisher.com. This classification places D-Lyxose among other important sugars like D-ribose, D-arabinose, and D-xylose, all of which are aldopentoses libretexts.org. In solution, D-Lyxose exists in equilibrium between its open-chain form and various cyclic forms, primarily the five-membered furanose and six-membered pyranose rings, with the pyranose form generally being more stable and prevalent ontosight.aicymitquimica.com.
The aldopentose family, including D-Lyxose, possesses three chiral centers, leading to a total of 2³ = 8 possible stereoisomers, which form four D,L pairs of enantiomers libretexts.org. These pairs are known as ribose, arabinose, xylose, and lyxose libretexts.org.
Epimeric Relationships (e.g., D-Lyxose as the 2-Epimer of D-Xylose)
A significant stereochemical relationship involving D-Lyxose is its epimeric connection to D-Xylose. D-Lyxose is recognized as the C-2 epimer of D-Xylose glpbio.comnih.govutsunomiya-u.ac.jp. Epimers are stereoisomers that differ in configuration at only one chiral center. This specific relationship at the second carbon atom distinguishes D-Lyxose from its isomers such as D-ribose and D-arabinose cymitquimica.com.
The interconversion between D-Xylose and D-Lyxose through epimerization reactions has been observed. For instance, in aqueous solutions catalyzed by molybdenic acid, the epimerization of aldopentoses leads to equilibrium mixtures chempap.org. In the case of the D-xylose : D-lyxose epimeric pair, the equilibrium mixture typically shows a ratio of 10:9, with D-xylose predominating chempap.org. This preference suggests that the epimer with a trans arrangement of the C-2 and C-3 hydroxyl groups (D-xylose) is favored chempap.org.
The formation of D-Xylose and D-Lyxose can also be demonstrated through the Kiliani-Fischer synthesis starting from D-threose pearson.com. Interestingly, the aldaric acids formed upon oxidation of D-xylose and D-lyxose exhibit different optical activities, with D-xylose yielding an optically inactive aldaric acid and D-lyxose forming an optically active one pearson.com. This difference underscores the distinct stereochemical configurations of these two epimers.
Table 1: Key Stereochemical Relationships of D-Lyxose
| Relationship Type | Related Compound | Description |
| C-2 Epimer | D-Xylose | D-Lyxose differs from D-Xylose at the configuration of the C-2 hydroxyl group. glpbio.comnih.govutsunomiya-u.ac.jp |
| Isomeric Group | Ribose, Arabinose, Xylose | D-Lyxose is one of the four D-aldopentose isomers. libretexts.org |
Pseudorotational Itinerary of Furanose Rings in D-Lyxose Derivatives
The conformational behavior of furanose rings, particularly in nucleoside derivatives of D-Lyxose, is characterized by pseudorotation. This dynamic process describes the continuous interconversion between various puckered conformations (envelope and twist forms) without significant changes in bond angles or lengths rsc.orgresearchgate.net.
Conformational analysis of furanose rings in β-D-lyxonucleosides, often studied using proton-proton coupling constants from NMR spectroscopy, reveals insights into their preferred conformations rsc.org. A common model for interpreting furanose ring conformations is the two-state (N/S) model, which suggests that the ring predominantly populates relatively narrow distributions in the "Northern" (N) and "Southern" (S) regions of the pseudorotational itinerary rsc.orgresearchgate.netrsc.org. The N-conformations typically correspond to pseudorotational phase angles (P) between 0° and 36°, while S-conformations are associated with P values ranging from 144° to 180° rsc.org. Experimental coupling constants for D-Lyxose derivatives can be satisfactorily explained by this two-state model rsc.org.
Research findings indicate that the furanose rings of 3-deoxy-lyxo derivatives tend to adopt an envelope conformation where the C-4 atom is displaced from the plane of the ring cdnsciencepub.com. Furthermore, the pseudorotational itinerary can be influenced by intramolecular interactions. For instance, repulsive interactions among vicinal hydroxyl groups, particularly when they are in syn-configurations (as seen in D-ribose and D-Lyxose), can destabilize certain conformations, such as those in the "East" or "West" regions of the pseudorotational pathway researchgate.net. Notably, D-Xylose and D-Lyxose are unique among pentofuranoses for having a cis relationship between the hydroxyl substituent at C3 and the adjacent side chain csic.es.
Table 2: Furanose Ring Conformations and Pseudorotation Parameters
| Conformation Type | Pseudorotational Phase Angle (P) | Description |
| Northern (N) | 0° ≤ P ≤ 36° | Common conformation for furanose rings. rsc.orgresearchgate.net |
| Southern (S) | 144° ≤ P ≤ 180° | Common conformation for furanose rings. rsc.orgresearchgate.net |
| Envelope (E) | One ring atom out of plane | Preferred for 3-deoxy-lyxo derivatives (C-4 displaced). researchgate.netcdnsciencepub.com |
| Twist (T) | Two adjacent atoms out of plane | Part of the pseudorotational itinerary. rsc.orgresearchgate.net |
Chemical Synthesis and Derivatization of D Lyxose
Chemical Synthesis Pathways from Precursor Sugars
Chemical synthesis routes for D-Lyxose typically involve multi-step transformations of other monosaccharides, leveraging specific reactions to achieve the desired stereochemistry.
Historically, D-Lyxose has also been formed through the Ruff degradation of D-galactose, a process involving oxidative cleavage of aldoses pearson.com. Another method, the Kiliani–Fischer synthesis, can yield D-Lyxose and D-Xylose from D-threose by elongating the carbon chain of aldoses pearson.com.
While enzymatic methods are increasingly favored for their sustainability and mild conditions, catalytic chemical synthesis remains an active area of research for rare sugars. Heterogeneous catalysis, in particular, offers advantages in terms of catalyst separation and reusability.
Preparation of D-Lyxose Derivatives from L-Arabinose
Enzymatic Synthesis of D-Lyxose
Enzymatic synthesis offers a sustainable and highly specific alternative to chemical routes for D-Lyxose production, often operating under mild conditions and achieving high yields researchgate.netresearchgate.netcolab.ws.
The primary enzymatic pathway for D-Lyxose production involves D-lyxose isomerase (D-LI, EC 5.3.1.15), an aldose-ketose isomerase that catalyzes the reversible isomerization of D-Lyxose to D-Xylulose researchgate.netresearchgate.netcolab.wsnih.govontosight.aifrontiersin.org. This enzyme plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway and is essential for the metabolism of these sugars in various organisms nih.govontosight.ai.
Several microorganisms have been identified as sources of D-lyxose isomerases, including Thermofilum sp., Cohnella laevoribosii, Providencia stuartii, Serratia proteamaculans, Dictyoglomus turgidum, and Bacillus velezensis researchgate.netcolab.wsnih.govfrontiersin.orgthegoodscentscompany.comd-nb.info. These enzymes exhibit varying biochemical properties and substrate specificities.
For instance, a thermostable D-lyxose isomerase from Thermofilum sp. (TsLI) operates optimally at 95°C, demonstrating high specificity for D-Lyxose over other aldoses like D-mannose, D-talose, D-xylose, and L-ribose frontiersin.org. TsLI converts D-Lyxose to D-Xylulose with a maximum velocity (Vmax) of 338 U/mg and a Michaelis constant (Km) of 74 mM for D-Lyxose at 95°C frontiersin.org.
Another D-lyxose isomerase from Cohnella laevoribosii (CLLI) exhibits maximal activity at pH 6.5 and 70°C in the presence of Mn2+ nih.gov. CLLI shows specificity for D-Lyxose, L-ribose, and D-mannose, with apparent Km values of 22.4 ± 1.5 mM, 121.7 ± 10.8 mM, and 34.0 ± 1.1 mM, respectively nih.gov. The catalytic efficiency (kcat/Km) for D-Lyxose was reported as 84.9 ± 5.8 mM−1 s−1, with a Vmax of 5,434.8 U mg−1 nih.gov.
D-Lyxose isomerases are known for their broad substrate specificity, enabling the enzymatic production of other functional sugars. For example, D-LI can catalyze the isomerization between D-fructose and D-mannose, and between L-ribose and L-ribulose researchgate.netresearchgate.netcolab.wsd-nb.info. This versatility makes D-LIs valuable biocatalysts for producing high-value sugars from more abundant and inexpensive counterparts colab.wsd-nb.info.
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Activator | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (mM⁻¹s⁻¹) |
|---|---|---|---|---|---|---|---|
| Thermofilum sp. (TsLI) | 95 | Not specified | Not specified | D-Lyxose | 74 | 338 | Not specified |
| Cohnella laevoribosii (CLLI) | 70 | 6.5 | Mn2+ | D-Lyxose | 22.4 ± 1.5 | 5,434.8 | 84.9 ± 5.8 |
| Cohnella laevoribosii (CLLI) | 70 | 6.5 | Mn2+ | L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | 0.2 |
| Cohnella laevoribosii (CLLI) | 70 | 6.5 | Mn2+ | D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | 1.4 ± 0.1 |
| Bacillus velezensis (BvLI) | 55 | 6.5 | Co2+ | D-Fructose | Not specified | Not specified | Not specified |
Synthesis of D-Lyxose Derivatives and Analogs
D-Lyxose serves as a crucial chiral building block for the synthesis of various derivatives and analogs, particularly those with biological significance.
The unique stereochemistry of D-Lyxose makes it an attractive precursor for the rational design and synthesis of glycoconjugates, which are compounds where a carbohydrate is linked to another molecule, often with important biological functions. A prominent example is the use of D-Lyxose as a starting material for the production of α-galactosylceramide agents nih.govfrontiersin.orgthegoodscentscompany.com. These glycoconjugates have demonstrated antitumor and immunostimulatory activities, showing efficacy against several murine tumors nih.govfrontiersin.org. A concise synthesis of α-galactosyl ceramide has been achieved from D-galactosyl iodide and D-Lyxose, highlighting its direct incorporation into complex glycoconjugate structures thegoodscentscompany.com.
Beyond glycoconjugates, D-Lyxose derivatives and analogs are also explored for pharmaceutical applications. For instance, D-lyxofuranose derivatives have been utilized in the synthesis of 3'-deoxy-3'-fluoroadenosine, an important intermediate for antitumor-active cyclic dinucleotides researchgate.net. The involvement of D-Lyxose in molecular modeling calculations for studying drug binding and recognition, particularly concerning enzymes like aldose reductase, further underscores its relevance in the rational design of biologically active molecules glpbio.comchemicalbook.com.
Preparation of Nucleoside Derivatives with D-Lyxose Moieties
D-Lyxose is a valuable precursor for the synthesis of nucleoside derivatives, which are fundamental components of nucleic acids and often possess significant biological activities, including antiviral and antitumor properties. A notable application involves the preparation of lyxofuranosyl- and 5-deoxylyxofuranosylbenzimidazole derivatives.
The synthesis of these nucleoside analogues typically involves the condensation of a suitably protected D-lyxose derivative with a benzimidazole (B57391) base. For instance, α-D- and α-L-lyxofuranosyl and 5-deoxylyxofuranosyl derivatives of 5,6-dichloro-2-(isopropylamino)-1-(β-L-ribofuranosyl)benzimidazole and 2,5,6-trichloro-1(β-D-ribofuranosyl)benzimidazole have been synthesized. The D-isomers were prepared in an analogous fashion from D-Lyxose. A key intermediate in some syntheses is 1,2,3,5-tetra-O-acetyl-L-lyxofuranose, which can be condensed with a benzimidazole derivative such as 2,5,6-trichlorobenzimidazole to yield the corresponding α-nucleoside. Further derivatization can lead to various substituted nucleosides. For example, treatment of the α-nucleoside with hydrogen bromide followed by deprotection can yield 2-bromo derivatives, while reaction with methylamine (B109427) can produce 2-methylamino derivatives. Similarly, 2-alkylthio nucleosides, including 2-methylthio and 2-benzylthio derivatives, can be prepared by condensing 1,2,3,5-tetra-O-acetyl-L-lyxofuranose with 5,6-dichlorobenzimidazole-2-thione, followed by deprotection and alkylation atamanchemicals.com. Additionally, 5-deoxy-5,5,5-trifluoro-D- and L-lyxose derivatives have been synthesized from lactones wikipedia.org.
The table below summarizes key examples of D-Lyxose-derived nucleoside analogues and their synthetic approaches:
| Derivative Type | Starting D-Lyxose Derivative | Benzimidazole Base | Key Reaction/Modification |
| α-Nucleosides | 1,2,3,5-tetra-O-acetyl-L-lyxofuranose (or D-isomer analogue) | 2,5,6-trichlorobenzimidazole | Condensation atamanchemicals.com |
| 2-Bromo Nucleosides | α-Nucleoside (from D-Lyxose) | N/A | HBr treatment, deprotection atamanchemicals.com |
| 2-Methylamino Nucleosides | α-Nucleoside (from D-Lyxose) | N/A | Methylamine treatment atamanchemicals.com |
| 2-Alkylthio Nucleosides | 1,2,3,5-tetra-O-acetyl-L-lyxofuranose (or D-isomer analogue) | 5,6-dichlorobenzimidazole-2-thione | Condensation, deprotection, alkylation atamanchemicals.com |
| 5-Deoxy-5,5,5-trifluoro-lyxose derivatives | Lactones derived from D-Lyxose | N/A | Fluorination wikipedia.org |
Chemical Modifications for Biological Activity Enhancement
Chemical modifications of D-Lyxose and its derivatives are often undertaken to enhance their pharmacological properties, such as improving membrane permeation, metabolic stability, or increasing affinity and specificity for molecular targets nih.gov.
One significant area of modification involves halogenation. For instance, 2-halogen derivatives within both the α-lyxose and 5-deoxy-α-lyxose series have demonstrated activity against the Towne strain of Human Cytomegalovirus (HCMV) atamanchemicals.com. Specifically, the 5-deoxy α-L analogues exhibited notable activity, with IC50 values ranging from 0.2-0.4 µM in plaque assays and IC90 values from 0.2-2 µM in yield reduction assays atamanchemicals.com. In contrast, 2-isopropylamino or 2-cyclopropylamino derivatives in the same series showed considerably lower activity atamanchemicals.com. This highlights how the introduction of specific functional groups, such as halogens, can profoundly impact the biological efficacy of D-Lyxose derivatives.
Another avenue for enhancing biological activity involves the formation of lactones from D-Lyxose. D-Lyxose can be oxidized, for example, using bromine water, to form D-lyxonic acid, which then cyclizes to D-lyxono-1,4-lactone (a γ-lactone) uni.lumdpi.com. Gamma-lactones are a class of compounds recognized for a broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties uni.lu. Further chemical modifications of these lactones, such as O-tosylation, can lead to new derivatives with altered properties. For example, 3,5-O-isopropylidene-D-lyxono-1,4-lactone can be converted into a 2-O-tosyl derivative, whose structure has been confirmed by X-ray diffraction analysis mdpi.com.
The following table summarizes the biological activities observed for specific D-Lyxose derivatives:
| D-Lyxose Derivative Type | Chemical Modification | Observed Biological Activity | Reference |
| α-Lyxose and 5-deoxy-α-lyxose derivatives | Halogenation (e.g., 2-chloro, 2-bromo) | Activity against Human Cytomegalovirus (HCMV) | atamanchemicals.com |
| α-Lyxose and 5-deoxy-α-lyxose derivatives | Alkylamino substitution (e.g., 2-isopropylamino, 2-cyclopropylamino) | Reduced activity against HCMV compared to halogenated analogues | atamanchemicals.com |
| D-Lyxono-1,4-lactone | Oxidation of D-Lyxose | Antimicrobial, antimalarial, anti-inflammatory, and anticancer properties (general for γ-lactones) | uni.lu |
Incorporation of D-Lyxose into Carbohydrate-Based Ionic Liquids
Carbohydrate-based ionic liquids (CHILs) represent a novel class of ionic liquids derived from natural sugars, offering unique properties and potential applications bmrb.io. The inherent chirality and multiple hydroxyl groups of carbohydrates like D-Lyxose make them attractive starting materials for designing chiral ionic liquids.
The synthesis of CHILs often involves modifying the sugar moiety to introduce an ionic component, typically by replacing a hydroxyl group with an imidazolium (B1220033) group to form a cation nih.gov. This allows the sugar structure to be directly incorporated into the ionic liquid cation.
Research into pentose-derived ionic liquids has shown that D-Lyxose can be incorporated into such structures. Comparative studies on the thermal stability of various pentose-derived ionic liquids indicate a specific order of stability. Among these, ionic liquids derived from D-Lyxose exhibit lower thermal stability compared to those derived from L-arabinose, D-xylose, and D-ribose fishersci.cafishersci.ca. This characteristic is an important consideration for their potential applications, as thermal stability influences the operational conditions and longevity of ionic liquid systems. The general strategy for synthesizing sugar-based ionic liquids often involves selective derivatization at the anomeric carbon, which is a common approach in carbohydrate chemistry wikipedia.org.
The thermal stability order of pentose-derived ionic liquids is presented in the table below:
| Pentose-Derived Ionic Liquid | Thermal Stability (Increasing Order) | Reference |
| D-Lyxose | Lowest | fishersci.cafishersci.ca |
| L-Arabinose | Intermediate | fishersci.cafishersci.ca |
| D-Xylose | Higher | fishersci.cafishersci.ca |
| D-Ribose | Highest | fishersci.cafishersci.ca |
Advanced Research Applications of D Lyxose and Its Derivatives
Applications in Functional Sugar Production via Biocatalysis
Enzymatic methods for producing functional sugars are favored over chemical synthesis due to their high specificity, mild reaction conditions, and sustainability fishersci.canih.gov. D-Lyxose plays a crucial role in these biocatalytic processes.
D-Lyxose isomerase (D-LI, EC 5.3.1.15) is an important aldose-ketose isomerase that catalyzes the reversible isomerization of D-Lyxose to D-Xylulose fishersci.canih.govciteab.comwikipedia.orgnih.gov. This enzyme also exhibits broad substrate specificity, enabling the enzymatic production of other functional sugars, including D-Mannose and L-Ribose fishersci.canih.govciteab.com.
The conversion of D-fructose to D-mannose is a significant application of D-LI. For instance, a recombinant D-LI from Providencia stuartii immobilized on Duolite A568 beads demonstrated efficient conversion of D-fructose to D-mannose. Under optimal conditions (pH 7.5, 35°C), 150 g/L of D-mannose could be produced from 600 g/L of D-fructose in 2 hours, achieving a 25% conversion rate and a productivity of 75 g L⁻¹ h⁻¹ nih.gov. Another study using a D-LI from Thermosediminibacter oceani achieved 101.6 g/L D-mannose from 400 g/L D-fructose in 9 hours, with a 25.4% conversion yield fishersci.ca.
The enzyme's activity is often enhanced by metal ions, such as Mn²⁺ nih.govfrontiersin.org. A novel D-LI from a hyperthermophilic archaeon (Thermofilum sp.) showed high specificity for D-Lyxose, converting it to D-Xylulose with a Vmax of 338 U/mg and a Km of 74 mM at 95°C. This enzyme exhibited less than 2% activity towards D-mannose and other aldoses frontiersin.org.
The production of L-ribose, a key intermediate for nucleoside-based pharmaceuticals, can also involve D-Lyxose isomerase. A two-step isomerization process can convert L-arabinose to L-ribulose via L-arabinose isomerase, followed by the conversion of L-ribulose to L-ribose using D-Lyxose isomerase or L-ribose isomerase frontiersin.orgnih.govnih.gov.
Table 1: Examples of D-Lyxose Isomerase (D-LI) Applications in Functional Sugar Production
| Target Sugar | Source of D-LI / Isomerase | Substrate | Conversion Yield (%) / Productivity | Conditions | Reference |
| D-Xylulose | Cohnella laevoribosii RI-39 | D-Lyxose | 49% (after 6h) | pH 6.5, 60°C, 1 mM Mn²⁺ | asm.org |
| D-Mannose | Providencia stuartii (immobilized) | D-Fructose | 25% (75 g L⁻¹ h⁻¹) | pH 7.5, 35°C | nih.gov |
| D-Mannose | Thermosediminibacter oceani | D-Fructose | 25.4% (101.6 g/L) | pH 6.5, 65°C, 1 mM Mn²⁺ | fishersci.ca |
| L-Ribose | Acinetobacter sp. strain DL-28 | L-Ribulose (or D-Lyxose) | 28% (L-ribose from L-ribulose after 6h) | pH 6.5, 60°C | nih.govasm.org |
D-Lyxose itself is considered a rare sugar, and its efficient production from more abundant sugars like D-xylulose via D-Lyxose isomerase is a significant biocatalytic achievement iarc.frresearchgate.net. Rare sugars are monosaccharides and their derivatives that are found in low abundance in nature but possess unique functional properties and potential health benefits, making them valuable in food, cosmetics, and pharmaceutical industries researchgate.netmetabolomicsworkbench.orguni-freiburg.de.
Biocatalytic methods, often employing enzyme classes such as keto-aldol isomerases, epimerases, and oxidoreductases, offer sustainable routes for rare sugar synthesis from inexpensive and widely available substrates uni-freiburg.denih.govscienceopen.comresearchgate.netresearchgate.net. The "Izumoring strategy" is a comprehensive approach for the bioproduction of various rare sugars using these enzymes uni-freiburg.de. D-Lyxose isomerase contributes to this strategy by facilitating the interconversion of D-Lyxose and D-Xylulose, thereby expanding the pool of available rare sugars citeab.comnih.gov. For example, D-Lyxose can be produced from D-Xylose through a two-step isomerization process involving xylose isomerase (converting D-Xylose to D-Xylulose) and D-Lyxose isomerase (converting D-Xylulose to D-Lyxose) nih.goviarc.frresearchgate.netontosight.ai. This highlights D-Lyxose's role not only as a product but also as an intermediate in the broader rare sugar synthesis landscape.
Enzymatic Production of D-Xylulose, D-Mannose, and L-Ribose using D-Lyxose Isomerase
Pharmaceutical and Biomedical Research Applications
D-Lyxose and its derivatives are increasingly explored for their potential in pharmaceutical and biomedical fields, particularly as precursors for agents with significant therapeutic effects.
D-Lyxose serves as a precursor for the synthesis of various pharmaceutical compounds, including potential antitumor agents frontiersin.orgnih.govresearchgate.net. Research indicates that D-Lyxose derivatives can inhibit tumor growth by competing with other sugars in metabolic pathways, thereby demonstrating potential as therapeutic agents . This aligns with broader research into monosaccharides and their derivatives that can exploit the altered metabolism of cancer cells (e.g., the Warburg effect) to inhibit growth or induce cell death mdpi.com. While specific detailed findings on D-Lyxose derivatives as direct antitumor agents are less abundant in the provided snippets, its role as a building block for more complex antitumor compounds is consistently highlighted.
A notable application of D-Lyxose is its utility as a precursor for immunostimulatory agents, particularly α-galactosylceramide (α-GalCer), also known as KRN7000 nih.govfrontiersin.orgasm.orgresearchgate.netnih.gov. α-GalCer is a potent synthetic glycolipid known to activate invariant natural killer T (iNKT) cells when presented by CD1d-expressing cells researchgate.net. This activation leads to the production of various cytokines, modulating T-helper 1 (Th1) and T-helper 2 (Th2) immune responses, which are crucial in protection against various pathologies, including cancers and autoimmune diseases researchgate.net.
The synthesis of α-GalCer from D-Lyxose has been achieved through concise and efficient protocols. One method involves a one-pot protection and glycosidation of D-Lyxose with D-galactosyl iodide as a key step, yielding the α-linked disaccharide that is subsequently transformed into α-GalCer in a few steps nih.govresearchgate.netresearchgate.net. These synthetic routes highlight D-Lyxose's importance as a chiral building block for complex glycoconjugates with significant immunomodulatory properties. α-GalCer has shown effectiveness against murine tumors, underscoring its potential as an immune stimulant in cancer therapy frontiersin.orgasm.orgnih.gov.
The role of D-Lyxose in vaccine development is primarily indirect, through its use as a precursor for immunostimulatory agents like α-GalCer, which can serve as vaccine adjuvants scienceopen.comontosight.aifrontiersin.org. Adjuvants are crucial components of vaccines that enhance the immune response to antigens. α-GalCer, as a strong immune stimulator, has been studied for its potential to augment vaccine efficacy frontiersin.org.
Furthermore, glycoconjugates containing D-Lyxose have been investigated for their potential in vaccine development and as therapeutic targets for infectious diseases and cancer ontosight.ai. Bacterial lipopolysaccharides (LPS), which are attractive antigens for vaccine development, often contain rare sugars. For instance, l-glycero-D-manno heptoses, a component of bacterial LPS core regions and an epitope of interest for new vaccines, can be prepared from D-Lyxose researchgate.net. This indicates that D-Lyxose can be a starting material for synthesizing specific glycan structures that are vital for developing novel carbohydrate-based vaccines against pathogenic microbes mdpi.com.
Q & A
Basic: What experimental methods are used to isolate and characterize novel D-lyxose isomerases (D-LIs) from environmental samples?
Answer:
To identify novel D-LIs, metagenomic DNA is extracted from environmental samples (e.g., hot spring sediments) and sequenced using high-throughput platforms. Candidate genes are annotated via sequence alignment with known isomerase families (e.g., xylose isomerase TIM barrel domains). Heterologous expression in E. coli followed by affinity chromatography purification enables biochemical characterization. Key parameters include:
- Thermal stability : Incubation at 60–90°C for 1–24 hours to assess residual activity .
- Substrate specificity : Kinetic assays (e.g., Km, kcat) using D-lyxose, L-ribose, D-mannose, and D-fructose .
- pH tolerance : Activity measurements across pH 5.0–9.0 to determine optimal ranges .
For example, JF-LI1 and JF-LI4 from Jifei Hot Spring showed kcat/Km values of 4.06 and 5.61 L/(mmol·s) for D-lyxose, respectively, with Co<sup>2+</sup> as a cofactor .
Basic: How is the conformational behavior of D-lyxose analyzed in solution and gas phases?
Answer:
- Rotational spectroscopy : Resolves gas-phase conformers by detecting microwave transitions, revealing pyranose forms (α-4C1, α-1C4, and β-4C1) as dominant structures .
- NMR and MD simulations : In aqueous solution, α-1C4 is the most populated due to enhanced solvation, contrasting with gas-phase preferences .
These methods clarify how D-lyxose interacts with biological targets, such as enzymes or receptors, by highlighting solvent-dependent structural shifts.
Basic: What role does D-lyxose play in polysaccharide structures?
Answer:
D-Lyxose occurs as a branch residue in heteropolysaccharides. For instance, Amanita caesarea polysaccharide AC-1 contains 1-linked α-D-lyxose side chains attached to a backbone of 1,4- and 1,3,6-linked α-D-glucose. Structural elucidation involves:
- GC-MS methylation analysis : Identifies linkage patterns via fragmentation of permethylated derivatives .
- NMR : Confirms anomeric configurations (α/β) and glycosidic bond positions .
Advanced: How can researchers resolve contradictions in substrate specificity data among D-LIs from different microbial sources?
Answer:
Discrepancies arise from variations in enzyme active-site architecture and cofactor dependencies. For example:
- BvLI (Bacillus velezensis) prefers D-lyxose (kcat/Km = 15.8 L/(mmol·s)) over D-mannose (4.6 L/(mmol·s)) but shows higher L-ribose activity than Cohnella laevoribosii D-LI .
- Dictyoglomus turgidum D-LI* exhibits broad specificity, converting D-xylulose to D-lyxose with a kcat of 16.1 s<sup>−1</sup> .
Methodological strategies : - Comparative homology modeling : Identify conserved residues (e.g., metal-binding sites) influencing substrate orientation .
- Site-directed mutagenesis : Test hypotheses, e.g., mutations at positions 314/315 in YihS isomerase increased D-lyxose activity 10-fold .
Advanced: What experimental designs optimize D-LI thermostability for industrial biocatalysis?
Answer:
- Directed evolution : Screen mutant libraries under high-temperature conditions (e.g., 70–80°C) to select variants with enhanced stability .
- Structural stabilization : Introduce disulfide bonds or rigidifying mutations (e.g., proline substitutions) in flexible loop regions .
For example, JF-LI4 retained 75% activity after 24 hours at 70°C, outperforming mesophilic homologs .
Advanced: How can metabolic engineering enable one-pot D-mannose production using D-LIs?
Answer:
- Co-expression systems : Combine D-glucose isomerase (D-GIase) and D-LI in E. coli to convert D-glucose → D-fructose → D-mannose. Optimization includes:
Advanced: What analytical techniques validate D-lyxose purity and configuration in synthetic mixtures?
Answer:
- Chiral HPLC : Separates D-lyxose from enantiomers (e.g., L-lyxose) using β-cyclodextrin-based columns .
- Polarimetry : Measures optical rotation ([α]D<sup>20</sup> = +5.5° → −14.0° in water) to confirm mutarotation equilibrium .
- X-ray crystallography : Resolves anomeric forms (α/β) in crystalline states, critical for pharmaceutical applications .
Advanced: How does enzyme promiscuity in D-LIs influence evolutionary innovation in sugar metabolism?
Answer:
D-LIs often exhibit "side activities" (e.g., converting D-mannose to D-fructose), enabling metabolic flexibility. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
